Product packaging for Uridine, 5'-azido-2',5'-dideoxy-(Cat. No.:CAS No. 35959-37-6)

Uridine, 5'-azido-2',5'-dideoxy-

Cat. No.: B1268284
CAS No.: 35959-37-6
M. Wt: 253.22 g/mol
InChI Key: VAGBIQTXMSHWJX-SHYZEUOFSA-N
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Description

Context of Modified Nucleosides as Biochemical Research Tools

Modified nucleosides are synthetic analogs of the natural building blocks of DNA and RNA. researchgate.net These molecules, which can have alterations to the nucleobase or the sugar moiety, have become indispensable in biochemical and biotechnological research. researchgate.netpageplace.de They serve as probes to elucidate cellular functions, with applications ranging from nanotechnology and microarrays to RNA interference and therapeutics. pageplace.de The ability to introduce specific modifications allows researchers to dissect the intricate mechanisms of biological systems. hi.is For instance, nucleobase-modified nucleotides have been instrumental in challenging long-held beliefs about the necessity of hydrogen bonding for DNA stability and function. nih.gov These synthetic analogs are also used to study DNA polymerase activity and fidelity during replication, and to expand the genetic code in synthetic biology. nih.gov

Rationale for 5'-Azido-2',5'-dideoxyuridine (B8305447) Development in Academic Research

The development of specific modified nucleosides like 5'-azido-2',5'-dideoxyuridine is driven by the need for chemical tools with particular functionalities. The introduction of an azido (B1232118) group at the 5' position of the deoxyribose sugar is a key strategic modification. This azido group is a versatile chemical handle that can participate in bioorthogonal "click chemistry" reactions. This allows for the specific labeling and detection of molecules that have incorporated this modified nucleoside.

The defining feature of 5'-azido-2',5'-dideoxyuridine is the replacement of the 5'-hydroxyl group with an azido group (-N₃). biocat.comnih.gov This modification confers unique chemical reactivity to the nucleoside. The azido group can undergo highly specific and efficient copper(I)-catalyzed or strain-promoted azide-alkyne cycloaddition reactions. This "click chemistry" allows for the attachment of various reporter molecules, such as fluorescent dyes or biotin (B1667282), to DNA that has incorporated the azido-modified nucleoside. jenabioscience.com This enables researchers to visualize, isolate, and study newly synthesized DNA. jenabioscience.com

For example, 5'-azido-2',5'-dideoxyuridine can be used as a precursor for the synthesis of 5'-amino-2',5'-dideoxyuridine, another valuable research tool. nih.gov The reduction of the 5'-azido group yields a 5'-amino group, which has increased reactivity compared to a hydroxyl group and is useful in various biological and genomic applications. nih.gov

PropertyValue
Molecular Formula C₉H₁₁N₅O₄
Molecular Weight 269.22 g/mol
Synonyms 5'-Azido-2',5'-dideoxyuridine
Primary Use Biochemical Research Tool

A crucial aspect of the utility of modified nucleosides is their ability to be recognized and utilized by cellular enzymes. pageplace.de 5'-Azido-2',5'-dideoxyuridine, in its triphosphate form (5'-azido-2',5'-dideoxyuridine 5'-triphosphate), can be a substrate for DNA polymerases. nih.gov This means it can be incorporated into growing DNA strands during replication, effectively tagging the newly synthesized DNA. nih.gov

The incorporation of such modified nucleosides allows for the study of DNA replication dynamics and the localization of DNA synthesis within cells. jenabioscience.com Furthermore, the azido group can be used as a photoaffinity label. nih.govacs.orgosti.govnih.gov Upon exposure to UV light, the azido group can form a highly reactive nitrene intermediate that covalently crosslinks to nearby molecules, such as DNA-binding proteins. nih.gov This enables the identification and characterization of protein-DNA interactions. nih.gov

The metabolic pathway of a related compound, zidovudine (B1683550) (3'-azido-3'-deoxythymidine or AZT), provides a model for how azido-modified nucleosides can be processed within a cell. AZT is phosphorylated by cellular kinases to its active triphosphate form, which then acts as a chain terminator for viral reverse transcriptase. pharmgkb.org While 5'-azido-2',5'-dideoxyuridine is primarily a research tool rather than a therapeutic agent, its ability to be phosphorylated and incorporated into DNA by polymerases is central to its function in chemical biology. nih.govnih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H11N5O4 B1268284 Uridine, 5'-azido-2',5'-dideoxy- CAS No. 35959-37-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-[(2R,4S,5R)-5-(azidomethyl)-4-hydroxyoxolan-2-yl]pyrimidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N5O4/c10-13-11-4-6-5(15)3-8(18-6)14-2-1-7(16)12-9(14)17/h1-2,5-6,8,15H,3-4H2,(H,12,16,17)/t5-,6+,8+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VAGBIQTXMSHWJX-SHYZEUOFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(OC1N2C=CC(=O)NC2=O)CN=[N+]=[N-])O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]([C@H](O[C@H]1N2C=CC(=O)NC2=O)CN=[N+]=[N-])O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11N5O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20189508
Record name Uridine, 5'-azido-2',5'-dideoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20189508
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

253.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

35959-37-6
Record name Uridine, 5'-azido-2',5'-dideoxy-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035959376
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Uridine, 5'-azido-2',5'-dideoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20189508
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Mechanistic Investigations and Biochemical Probing

Exploration of Nucleic Acid Synthesis Pathway Interference

The introduction of an azido (B1232118) group at the 5' position of a deoxyuridine molecule fundamentally alters its biochemical behavior, transforming it from a standard building block of DNA into a potent inhibitor of nucleic acid synthesis. This interference is a cornerstone of its application in various research models.

Interference with Viral Nucleic Acid Synthesis in Cell Culture Models

The antiviral potential of azido-nucleosides is rooted in their ability to act as chain terminators during viral genome replication. While direct studies on Uridine, 5'-azido-2',5'-dideoxy- are part of a broader field, research on analogous compounds provides significant insights. For instance, a related compound, 5-trifluoromethyl-5'-azido-2',5'-dideoxyuridine, has demonstrated antiviral activity. nih.gov The underlying mechanism for such compounds involves their intracellular phosphorylation to the triphosphate form. This activated analog can then be recognized by viral reverse transcriptases or DNA polymerases and incorporated into the growing viral DNA chain. However, the absence of a 5'-hydroxyl group, replaced by the azido moiety, prevents the formation of a phosphodiester bond with the next incoming nucleotide, thereby halting the elongation of the viral genome.

This mechanism of action is a hallmark of many nucleoside analog antiviral drugs. The efficiency of these compounds often depends on the viral polymerase's higher affinity for the analog compared to the host cell's DNA polymerases, leading to selective inhibition of viral replication. While 5-trifluoromethyl-5'-azido-2',5'-dideoxyuridine was found to be less potent than its 5'-hydroxyl counterpart, it exhibited significantly lower toxicity in host cells, suggesting a more favorable therapeutic index in principle. nih.gov

Disruption of Cellular Nucleic Acid Synthesis in Research Assays

The chain-terminating properties of 5'-azido-nucleosides are not exclusive to viral polymerases and can also disrupt cellular nucleic acid synthesis. This characteristic is harnessed in research settings to probe the mechanisms of DNA replication and repair in various cell types, including cancer cells.

Studies on reactive 5'-substituted 2',5'-dideoxyuridine (B1594094) derivatives have shown their capacity to inhibit macromolecular synthesis in L1210 leukemia cells. nih.gov Specifically, compounds like 5'-(bromoacetamido)-2',5'-dideoxyuridine and its analogs demonstrated a marked inhibition of DNA synthesis, with a lesser impact on RNA and protein synthesis. nih.gov This suggests that the primary cytotoxic effect of these compounds stems from their interference with DNA replication. The incorporation of these analogs into the cellular DNA leads to the termination of chain elongation, ultimately triggering cell cycle arrest and apoptosis. This makes them valuable tools for studying the pathways that govern cell proliferation and for identifying potential targets for anticancer therapies.

Impact on Cellular Nucleotide Metabolism and Phosphorylation (General Azido-Nucleosides)

For any nucleoside analog to exert its biological activity, it must first be metabolized within the cell to its active triphosphate form. This process is initiated by cellular kinases, which catalyze the addition of phosphate (B84403) groups. The efficiency of this phosphorylation is a critical determinant of the compound's potency.

Research on 3'-azido-2',3'-dideoxyuridine (B1200160) (AZDU), a close relative of the subject compound, has shed light on this crucial metabolic step. Studies have shown that AZDU is indeed phosphorylated in human peripheral blood mononuclear cells. nih.govnih.gov However, its phosphorylation is less efficient compared to thymidine (B127349). nih.gov For instance, the apparent Michaelis-Menten constant (Km) for AZDU with thymidine kinase was found to be significantly higher than that for thymidine, indicating a lower affinity of the enzyme for the analog. nih.gov

CompoundApparent Km (µM)Vmax (% of Thymidine)
Thymidine7.0100
3'-azido-2',3'-dideoxyuridine6740
3'-azido-3'-deoxythymidine (AZT)1.430

Data from Eriksson et al. (1989) comparing the phosphorylation of thymidine and azido-nucleoside analogs in human peripheral blood mononuclear cell extracts. nih.gov

This less efficient phosphorylation can explain the differences in antiviral or cytotoxic potency observed between various azido-nucleoside analogs. Once phosphorylated, the triphosphate form of the azido-nucleoside can then compete with the natural deoxynucleotide triphosphates for incorporation into DNA, leading to the previously described chain termination. The balance between efficient phosphorylation and selective incorporation by the target polymerase is a key factor in the development of effective nucleoside-based therapeutics.

Photoaffinity Labeling for Protein-Nucleic Acid Interactions

The azido group in Uridine, 5'-azido-2',5'-dideoxy- is not only a chain terminator but also a photoactive moiety. This dual functionality makes it an invaluable tool for photoaffinity labeling, a powerful technique used to identify and map the binding sites of proteins on nucleic acids.

Principles and Applications of Photoactive Deoxyuridine Analogs as Probes

Photoaffinity labeling relies on the use of a probe that, upon activation by light, forms a highly reactive intermediate capable of forming a covalent bond with nearby molecules. Azido-substituted nucleosides are excellent photoaffinity probes. When exposed to ultraviolet (UV) light, the azido group releases nitrogen gas (N₂) and generates a highly reactive nitrene intermediate. This nitrene can then rapidly insert into C-H or N-H bonds in the immediate vicinity, effectively crosslinking the probe to any interacting protein. nih.govpnas.org

The triphosphate form of 5-azido-2'-deoxyuridine (5-N₃dUTP) can be enzymatically incorporated into DNA strands by DNA polymerases, replacing thymidine triphosphate (dTTP). nih.govnih.gov This allows for the site-specific placement of the photoactive probe within a DNA sequence of interest. The resulting "light-sensitive" DNA can then be used to investigate the interactions with specific DNA-binding proteins. This technique offers a significant advantage over other crosslinking methods as it provides a "zero-length" crosslinker, capturing interactions at the immediate point of contact.

Crosslinking Studies with DNA Binding Proteins

A classic example of the application of 5-azido-2'-deoxyuridine in photoaffinity labeling is the study of the interaction between the lac repressor protein and its operator DNA sequence. In a seminal study, a photoactive 26-base-pair lac operator was synthesized by enzymatically incorporating 5-N₃dUMP in place of dTMP. nih.govpnas.org

Experimental ConditionCrosslinking Result
Photoactive lac operator + lac repressor + UV lightCovalent crosslinking observed
Photoactive lac operator + lac repressor (no UV light)No crosslinking
Non-photoactive lac operator + lac repressor + UV lightNo crosslinking
Photoactive lac operator + lac repressor + Isopropyl β-D-1-thiogalactopyranoside (IPTG) + UV lightCrosslinking reduced by 78%

Summary of findings from Evans et al. (1986) on the photo-crosslinking of the lac repressor to a photoactive lac operator. nih.govpnas.org

The results demonstrated that covalent crosslinking of the lac repressor to the DNA was entirely dependent on the presence of both the photoactive azido group and UV irradiation. nih.govpnas.org Furthermore, the addition of isopropyl β-D-1-thiogalactopyranoside (IPTG), a known inducer that causes the lac repressor to dissociate from the operator, significantly reduced the crosslinking efficiency. nih.govpnas.org This confirmed that the crosslinking was specific to the protein-DNA interaction at the operator site. Such studies provide precise information about the contact points between a protein and its DNA target, contributing to a deeper understanding of gene regulation and other fundamental biological processes.

Radiosensitization in Experimental Cell Models (General Azido-Deoxyuridines)

The potential for nucleoside analogs to act as radiosensitizers, agents that make tumor cells more susceptible to radiation therapy, is an area of active investigation. nih.gov While direct studies on the radiosensitizing effects of 5'-azido-2',5'-dideoxyuridine (B8305447) are limited, research on other azido-deoxyuridines, such as azidothymidine (AZT), provides valuable insights into the potential mechanisms by which this class of compounds may enhance the efficacy of radiation. nih.govnih.gov

The general mechanism of action for many nucleoside analog radiosensitizers involves their incorporation into DNA, which can lead to increased DNA damage, inhibition of DNA repair pathways, and cell cycle arrest in phases that are more sensitive to radiation. nih.gov

Studies involving AZT have demonstrated its ability to enhance the radiosensitizing effects of other chemotherapeutic agents, such as fluorodeoxyuridine (FUdR). nih.govnih.gov The combination of AZT and FUdR resulted in greater radiosensitization than either drug alone in mismatch repair deficient and proficient cell lines. nih.gov A key finding from this research is that AZT increases DNA fragmentation, suggesting that the induction of DNA strand breaks is a critical component of its radiosensitizing mechanism. nih.govnih.gov

However, the effects of AZT on radiation response can be complex and context-dependent. In one study using WiDr and HeLa human cell lines, pre-exposure to AZT was found to have a radioprotective effect under the specific experimental conditions. nih.gov This was associated with an accumulation of cells in the S-phase of the cell cycle. nih.gov

The genotoxic potential of AZT has also been documented. In human lymphocytes and Chinese hamster ovary (CHO) cells, AZT has been shown to induce chromosome aberrations, sister-chromatid exchanges, and delays in the cell cycle. nih.gov This inherent ability to damage DNA is a characteristic that could contribute to radiosensitization.

These findings with AZT suggest that azido-deoxyuridines as a class have the potential to modulate the response of cancer cells to ionizing radiation. The azido moiety can lead to DNA chain termination and the induction of DNA damage, which are plausible mechanisms for enhancing the cell-killing effects of radiation. nih.govnih.gov Further research is needed to specifically evaluate the radiosensitizing properties of 5'-azido-2',5'-dideoxyuridine and to understand the optimal conditions for its potential use in combination with radiotherapy.

CompoundCell Line(s)Effect on Radiation ResponseMechanistic InsightReference
Azidothymidine (AZT)HEC59, HC-2.4Enhanced radiosensitization in combination with FUdRIncreased DNA fragmentation nih.govnih.gov
Azidothymidine (AZT)WiDr, HeLaRadioprotective effectAccumulation of cells in S-phase nih.gov
Azidothymidine (AZT)Human lymphocytes, CHO cellsGenotoxic effects (chromosome breakage, SCE)DNA-damaging agent nih.gov

Emerging Research Directions and Future Perspectives

Development of Advanced Imaging and Detection Techniques

The azide (B81097) moiety of Uridine, 5'-azido-2',5'-dideoxy- and its analogs is central to the development of powerful imaging and detection methodologies. Once this modified nucleoside is metabolically incorporated into nascent DNA by cellular enzymes, it serves as a chemical handle for visualization. rsc.org The azide-functionalized DNA can be subsequently detected through bioorthogonal reactions, such as Click Chemistry, which introduces a fluorescent group for microscopic imaging. scripps.edu This strategy allows for precise measurement of de novo DNA synthesis during the S-phase of the cell cycle, offering a potent alternative to traditional methods using analogs like 5-Bromo-2'-deoxyuridine (BrdU). scripps.edu

Another advanced application is in photoaffinity labeling. The triphosphate form, 5-azido-2'-deoxyuridine 5'-triphosphate (5-N3dUTP), can be enzymatically incorporated into DNA, rendering the nucleic acid photoactive. nih.gov Upon exposure to UV light, the azido (B1232118) group becomes highly reactive, forming a covalent crosslink with nearby DNA-binding proteins. nih.gov This technique is invaluable for identifying and characterizing the specific proteins that interact with defined DNA sequences, providing a snapshot of DNA-protein interactions within a biological sample. nih.govpnas.orgnews-medical.net

Integration with Novel Bioorthogonal Chemistries

The true power of Uridine, 5'-azido-2',5'-dideoxy- as a research tool is realized through its integration with a suite of bioorthogonal chemistries. These reactions are highly selective and can be performed under physiological conditions without interfering with cellular processes. nih.gov The azide group is a key player in several of the most important bioorthogonal reactions. rsc.org

Key bioorthogonal reactions involving azido-nucleosides include:

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This is the most well-known "click" reaction, where the azide reacts with a terminal alkyne in the presence of a copper(I) catalyst to form a stable triazole linkage. nih.govnih.gov This method is widely used to attach fluorescent dyes or biotin (B1667282) tags for detection and purification. scripps.edunih.gov

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): To circumvent the cellular toxicity associated with the copper catalyst, SPAAC utilizes a strained cyclooctyne (B158145) (e.g., DBCO or BCN) that reacts spontaneously with the azide. nih.govnih.gov This allows for the labeling of biomolecules in living cells and even whole organisms. nih.gov

Staudinger Ligation: This reaction occurs between an azide and a specifically engineered triarylphosphine probe. It has been a foundational technique in the field of chemical biology for covalently labeling azide-modified biomolecules. nih.govnih.gov

These chemistries have enabled the synthesis of novel molecular structures, such as nucleoside dimers linked by a 1,2,3-triazole, which can be evaluated for various biological activities. nih.gov The stability and specific reactivity of the azide group make it a uniquely versatile component for building complex molecular probes and conjugates. nih.gov

High-Throughput Methodologies for Probe Discovery

The robust and predictable nature of the reactions involving the azide group makes Uridine, 5'-azido-2',5'-dideoxy- and similar compounds highly suitable for high-throughput screening (HTS) platforms aimed at discovering new molecular probes and inhibitors. rsc.org HTS allows for the rapid testing of thousands to millions of compounds to identify those that interact with a specific biological target. danaher.comwikipedia.org

Click chemistry, in particular, has become a powerful engine for probe and drug discovery. scripps.edu Several HTS strategies leverage this reaction:

In Situ Click Chemistry Screening: This approach uses a biological target, such as an enzyme or a nucleic acid, to template the formation of its own inhibitor. rsc.orgnih.gov The target binds to two smaller reactive fragments (an azide and an alkyne) and catalyzes their "click" reaction, creating a high-affinity ligand. rsc.org This method has been successfully used to discover inhibitors for various enzymes. rsc.org

Catalytic Enzyme-Linked Click Chemistry Assay (cat-ELCCA): This innovative HTS technology was developed to identify small molecules that bind to specific RNA structures. It uses the bioorthogonality of click chemistry to create a robust screening platform that avoids the interference issues common in traditional fluorescence-based assays, facilitating the discovery of novel RNA ligands. nih.govnih.gov

Click-Chemistry-Based Platforms for Target Classes: HTS assays based on click chemistry have been designed to identify modulators for specific classes of proteins, such as those that undergo palmitoylation, a type of lipid modification. nih.gov These platforms allow for the screening of large compound libraries to find specific inhibitors of high-value therapeutic targets like Ras. nih.gov

By incorporating an azide-containing nucleoside like Uridine, 5'-azido-2',5'-dideoxy- into a biological system, researchers can employ these HTS methodologies to discover new proteins, drugs, or other molecules that interact with specific DNA sequences or the enzymes that process them.

Computational and Structural Biology Insights into Analog Interactions

Understanding how azido-modified nucleosides interact with their biological targets at an atomic level is crucial for interpreting experimental results and designing improved probes. Structural and computational biology provide the necessary tools for these insights. researchgate.net Techniques such as X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy are used to determine the three-dimensional structures of these analogs when bound to proteins or incorporated into nucleic acids. danaher.comacs.org

For instance, structural studies on human deoxyuridine 5'-triphosphate nucleotidohydrolase (dUTPase) have used non-hydrolyzable substrate analogs to trap the enzyme in specific conformational states, revealing the dynamics of the catalytic cycle. acs.org Similarly, X-ray crystallography has provided atomic-resolution views of how a 2'-azido modified nucleoside is accommodated within an RNA double helix, showing that the modification is well-tolerated and can be used to tune the properties of siRNA. danaher.com

Computational methods, including molecular dynamics simulations, complement these experimental techniques by providing a dynamic view of the interactions and helping to predict how modifications will affect binding and function. researchgate.net These combined approaches are essential for rationally designing nucleoside analogs with enhanced properties for imaging, therapeutic, or diagnostic applications.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 5'-azido-2',5'-dideoxyuridine, and how are intermediates characterized?

  • Methodological Answer : The synthesis typically involves nucleoside modification via azide introduction at the 5'-position. For example, cyclization reactions using 5'-azido precursors with propargyl groups under copper-catalyzed "click chemistry" yield macrocyclic or dimeric derivatives . Key intermediates are characterized using ESI–TOF mass spectrometry, ¹H/¹³C NMR, and 2D NMR (e.g., COSY, HSQC) to confirm structural assignments. A strong upfield shift (~10 ppm) in the C5'-carbonyl region in ¹³C NMR is indicative of the azido group .

Q. How can researchers validate the purity and structural integrity of 5'-azido-2',5'-dideoxyuridine derivatives?

  • Methodological Answer : Purity is assessed via HPLC with UV detection, while structural confirmation relies on mass spectrometry (ESI–TOF) and NMR. For azido-containing compounds, FT-IR spectroscopy can detect the N₃ stretch (~2100 cm⁻¹). 2D NMR is critical for resolving stereochemical ambiguities, such as distinguishing between α/β anomers .

Q. What preliminary biological assays are suitable for evaluating 5'-azido-2',5'-dideoxyuridine analogs?

  • Methodological Answer : Initial screens include:

  • Antiviral activity : HIV reverse transcriptase inhibition assays (e.g., using MT-4 cells) .
  • Antimicrobial activity : Disk diffusion agar tests against Gram-positive/negative bacteria and fungi .
  • Cytotoxicity : MTT assays in human cell lines (e.g., HL60) to determine IC₅₀ values .

Advanced Research Questions

Q. How can researchers optimize cyclization yields of 5'-azido-2',5'-dideoxyuridine macrocycles?

  • Methodological Answer : Cyclization efficiency depends on the nucleobase and catalyst. For pyrimidine derivatives (e.g., dU), adding tris(benzyltriazolylmethyl)amine (TBTA) as a Cu(I)-stabilizing ligand increases yields from 46% to 69% . Solvent choice (e.g., DMF vs. THF) and reaction time (24–48 hr) also influence outcomes. Kinetic studies via LC-MS can monitor reaction progress.

Q. How should contradictory data on telomerase inhibition by 5'-azido nucleoside triphosphates be resolved?

  • Methodological Answer : Discrepancies in telomerase inhibition (e.g., AZddGTP vs. AZTTP potency) may arise from triphosphate stability or cellular uptake differences. To address this:

  • Compare triphosphate half-lives in cell lysates via HPLC .
  • Use radiolabeled analogs (³H/³²P) to track intracellular incorporation .
  • Perform dose-response assays across multiple cell lines to rule out cell-specific effects .

Q. What strategies enable the design of 5'-azido prodrugs with enhanced bioavailability?

  • Methodological Answer : Prodrug approaches include:

  • 5'-O-Esterification : Introduce lipophilic esters (e.g., valproate) to improve membrane permeability. Hydrolysis by esterases regenerates the active compound .
  • Dimerization : Link two nucleosides via click chemistry to exploit polyvalent effects, enhancing binding affinity to viral enzymes .

Key Methodological Considerations

  • Contradiction Analysis : Compare enzymatic vs. cellular assay results to distinguish direct inhibition from metabolic limitations .
  • Mechanistic Studies : Use molecular docking (e.g., AutoDock) to model interactions between 5'-azido triphosphates and target enzymes (e.g., telomerase) .

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